Ethyl 3-amino-3-methylbutanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is typically found in the form of a white to pale-yellow powder or crystals . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 3-amino-3-methylbutanoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-amino-3-methylbutanoate hydrochloride is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It has been shown to inhibit the synthesis of dna , which suggests that it may interact with the DNA replication machinery in cells. This interaction could lead to changes in cell proliferation and growth.
Biochemical Pathways
Given its role in inhibiting DNA synthesis , it is plausible that it affects pathways related to cell cycle regulation and DNA replication. The downstream effects of these interactions could include altered cell growth and proliferation.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
This compound has been shown to inhibit the replication of DNA in organisms and inhibit cell proliferation in vivo and in vitro . This suggests that the compound’s action results in decreased cell growth and proliferation, potentially making it useful in contexts where these processes need to be controlled, such as in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-methylbutanoate hydrochloride involves the esterification of 3-amino-3-methylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Solvent: Ethanol
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-ethoxyacrylate hydrochloride
- Ethyl 3-methylbutanoate
- 3-methyl butanoic acid ethyl ester
Uniqueness
Ethyl 3-amino-3-methylbutanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit DNA synthesis and affect cell proliferation distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 3-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJSIGXRKAYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574759 | |
Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-40-7 | |
Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-3-methylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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